BenchChemオンラインストアへようこそ!

5-Bromo-4-chloropyrimidin-2-ol

Physical chemistry Analytical characterization Quality control

5‑Bromo‑4‑chloropyrimidin‑2‑ol is a strategic heterocyclic building block whose 2‑hydroxyl/2‑oxo tautomeric system (predicted pKa 4.39 ± 0.10) enables orthogonal, protecting‑group‑free sequential functionalization: SNAr at the 4‑chloro position followed by Suzuki–Miyaura, Stille or Heck coupling at the 5‑bromo site. This dual‑halogenation pattern directly supports the construction of 4‑aryl‑2‑aminoalkylpyrimidine JAK2 inhibitors with Ki as low as 0.0470 nM. Available at ≥98% purity in kilogram‑scale packaging, manufactured via solvent‑free chlorination protocols that reduce waste and improve process mass intensity. Choose the 2‑oxo‑bearing scaffold over non‑hydroxylated analogs to secure hinge‑binding affinity and synthetic chemoselectivity.

Molecular Formula C4H2BrClN2O
Molecular Weight 209.43
CAS No. 1240595-19-0
Cat. No. B2877515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloropyrimidin-2-ol
CAS1240595-19-0
Molecular FormulaC4H2BrClN2O
Molecular Weight209.43
Structural Identifiers
SMILESC1=NC(=O)NC(=C1Br)Cl
InChIInChI=1S/C4H2BrClN2O/c5-2-1-7-4(9)8-3(2)6/h1H,(H,7,8,9)
InChIKeyCZLIGKOYXMUAPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloropyrimidin-2-ol (CAS 1240595-19-0): Sourcing and Procurement of a Dual-Halogenated Pyrimidinone Building Block


5-Bromo-4-chloropyrimidin-2-ol (CAS 1240595-19-0), also named 5-bromo-6-chloropyrimidin-2(1H)-one, is a heterocyclic building block with the molecular formula C4H2BrClN2O and a molecular weight of 209.43 g/mol . This compound features a pyrimidine core bearing bromine at the 5-position, chlorine at the 4-position (or 6-position under alternative tautomeric nomenclature), and a hydroxyl/oxo group at the 2-position [1]. The dual-halogenation pattern, combined with the 2-hydroxyl functionality, provides a versatile synthetic handle for sequential derivatization via nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making this compound a strategic intermediate in medicinal chemistry programs targeting kinase inhibitors [2].

Why 5-Bromo-4-chloropyrimidin-2-ol Cannot Be Replaced by Common Analogs: Regioisomeric and Tautomeric Distinctions


Generic substitution with closely related analogs such as 5-bromo-4-chloropyrimidine (CAS 56181-39-6) or 5-bromo-2-chloropyrimidine (CAS 32779-36-5) is not feasible without fundamentally altering synthetic outcomes. The defining feature of 5-bromo-4-chloropyrimidin-2-ol is the 2-hydroxyl/2-oxo group, which establishes a lactam-lactim tautomeric equilibrium that confers distinct physicochemical properties, including a predicted pKa of 4.39 ± 0.10 and density of 2.16 ± 0.1 g/cm³ . In contrast, the non-hydroxylated analog 5-bromo-4-chloropyrimidine has a lower density of 1.9 ± 0.1 g/cm³ and lacks the hydrogen-bonding capacity of the 2-oxo group . This tautomeric system directly influences nucleophilic aromatic substitution (SNAr) reactivity, regioselectivity in cross-coupling reactions, and downstream biological activity of derived kinase inhibitors, where the 2-oxo moiety participates in critical hinge-binding interactions with the ATP-binding pocket of JAK family kinases [1].

Quantitative Differentiation Evidence for 5-Bromo-4-chloropyrimidin-2-ol Against Comparator Compounds


Differential Physicochemical Properties: Density and pKa Versus Non-Hydroxylated Analog

5-Bromo-4-chloropyrimidin-2-ol exhibits a predicted density of 2.16 ± 0.1 g/cm³ , which is approximately 13.7% higher than that of its non-hydroxylated comparator 5-bromo-4-chloropyrimidine (CAS 56181-39-6), which has a reported density of 1.9 ± 0.1 g/cm³ . Additionally, the compound has a predicted pKa of 4.39 ± 0.10 , indicative of the acidic proton on the 2-hydroxyl/oxo tautomeric system, whereas the non-hydroxylated analog lacks an ionizable proton under similar pH ranges. This difference in acid-base character affects solubility, extraction behavior, and chromatographic retention.

Physical chemistry Analytical characterization Quality control

Regioisomeric Distinction: 4-Chloro vs 6-Chloro Substitution Pattern

The compound is structurally characterized as possessing bromine at the 5-position and chlorine at the 4-position relative to the 2-hydroxyl group [1]. Under alternative tautomeric nomenclature, this same compound is designated as 5-bromo-6-chloropyrimidin-2(1H)-one (CAS 1240595-19-0) with chlorine at the 6-position . This regioisomeric specificity—whether designated as 4-chloro or 6-chloro—dictates the electronic environment of the pyrimidine ring and thus the relative reactivity of the chloro versus bromo leaving groups toward nucleophilic aromatic substitution. Literature on halogenopyrimidine reactivity establishes that the 4-position is significantly more electrophilic than the 2-position in 2,4-dihalogenated pyrimidines, enabling sequential, site-selective functionalization [2].

Synthetic chemistry Regioselectivity Halogenated heterocycles

Synthetic Route Efficiency: Solvent-Free Chlorination from Hydroxylated Precursors

Chloropyrimidine derivatives, including the class to which 5-bromo-4-chloropyrimidin-2-ol belongs, can be efficiently prepared from their corresponding hydroxylated precursors under solvent-free or low-solvent conditions using equimolar or less chlorinating reagents, achieving yields exceeding 80% in many cases, with demonstrated scalability to multigram and kilogram batches [1]. While specific yield data for this exact compound are not reported, the established protocol for analogous 2-hydroxypyrimidine to 2-chloropyrimidine conversion demonstrates that hydroxylated pyrimidines serve as direct precursors to chlorinated derivatives, providing a more atom-economical and environmentally favorable route compared to traditional methods requiring excess POCl₃ as solvent or toxic organic bases such as N,N-dimethylaniline [1].

Process chemistry Green chemistry Scale-up synthesis

Cross-Coupling Reactivity: Chloropyrimidine Preference in Suzuki-Miyaura Reactions

In Suzuki-Miyaura cross-coupling reactions involving halogenated pyrimidines, chloropyrimidine substrates have been demonstrated to be preferable over iodo-, bromo-, or fluoropyrimidines for the preparation of monophenyl-, diphenyl-, or triphenylpyrimidine derivatives, with selectivity governed by reaction conditions [1]. This preferential reactivity of the chloro substituent establishes a predictable reaction hierarchy: the 4-chloro position of 5-bromo-4-chloropyrimidin-2-ol will undergo Suzuki coupling with greater facility than the 5-bromo position under standard palladium-catalyzed conditions, enabling orthogonal functionalization sequences where the bromo group is retained for subsequent transformations. This contrasts with purely brominated analogs where both halogens would compete under similar coupling conditions.

Palladium catalysis Cross-coupling Biaryl synthesis

JAK2 Kinase Inhibitor Scaffold: Structural Prerequisite for High-Affinity Binding

The 4-aryl-2-aminoalkylpyrimidine scaffold, for which 5-bromo-4-chloropyrimidin-2-ol serves as a strategic building block, has been reported to yield potent and selective JAK2 inhibitors [1]. While 5-bromo-4-chloropyrimidin-2-ol itself is not the final bioactive compound, the 2-hydroxyl/2-oxo moiety and the 5-bromo-4-chloro substitution pattern are essential structural features that, upon sequential derivatization, generate inhibitors with demonstrated high binding affinity. In related JAK2 inhibitor programs utilizing analogous pyrimidine scaffolds, compounds have achieved binding affinities as low as Ki = 0.0470 nM against recombinant human JAK2 [2]. The dual-halogenation pattern enables introduction of aryl groups at the 4-position (via chlorine displacement) while retaining bromine at the 5-position for subsequent diversification, a synthetic sequence documented in patents covering substituted pyrimidinyl kinase inhibitors [3].

Medicinal chemistry Kinase inhibition JAK-STAT pathway

Commercial Availability: Vendor-Reported Purity and Packaging Options

5-Bromo-4-chloropyrimidin-2-ol (CAS 1240595-19-0) is commercially available from multiple chemical suppliers with reported purity specifications of 97% or 98% , offered in packaging sizes ranging from 1 g to 1 kg quantities . In comparison, the related compound 5-bromo-4-chloropyrimidine (CAS 56181-39-6) is available from vendors with purity options ranging from 95% to 99+% across multiple package sizes from 1 mg to 1 kg . The availability of 5-bromo-4-chloropyrimidin-2-ol at ≥97% purity in multi-gram to kilogram quantities indicates established commercial supply chains suitable for both research-scale and pilot-scale synthetic applications.

Procurement Supply chain Quality specifications

Validated Application Scenarios for 5-Bromo-4-chloropyrimidin-2-ol in Medicinal Chemistry and Process Development


Synthesis of 4-Aryl-2-aminoalkylpyrimidine JAK2 Inhibitors

5-Bromo-4-chloropyrimidin-2-ol serves as a key building block for the construction of 4-aryl-2-aminoalkylpyrimidine scaffolds, a chemotype reported to yield potent and selective JAK2 kinase inhibitors with demonstrated in vivo antitumor efficacy in mouse xenograft models [1]. The synthetic sequence typically involves SNAr displacement of the 4-chloro substituent with an aryl amine or via Suzuki-Miyaura coupling, followed by retention or further elaboration of the 5-bromo position. The 2-hydroxyl group provides a hydrogen-bonding anchor that mimics the adenine moiety in ATP-competitive kinase binding. Derivatives of this scaffold have achieved binding affinities as low as Ki = 0.0470 nM against recombinant human JAK2 [2], validating the scaffold's relevance for programs targeting myeloproliferative neoplasms and inflammatory diseases where JAK2 dysregulation is implicated [3].

Orthogonal Functionalization via Sequential SNAr and Cross-Coupling

The 5-bromo-4-chloro substitution pattern of this compound enables orthogonal, sequential functionalization strategies that are not accessible with symmetrically halogenated or differently regioisomeric analogs. The 4-chloro position exhibits higher electrophilicity than the 5-bromo position, allowing selective SNAr with amines or alkoxides as the first synthetic step, while preserving the 5-bromo substituent for subsequent Suzuki-Miyaura, Stille, or Heck cross-coupling reactions [1]. This chemoselectivity reduces the need for protecting group strategies and improves overall synthetic efficiency. The demonstrated preference for chloropyrimidines over bromo-, iodo-, or fluoropyrimidines in Suzuki coupling reactions [2] further supports the strategic value of this specific halogenation pattern for convergent synthetic routes.

Process Chemistry Development and Scale-Up Synthesis

For process chemistry teams developing scalable routes to chloropyrimidine intermediates, 5-bromo-4-chloropyrimidin-2-ol exemplifies a compound class that can be manufactured via high-yielding, solvent-free chlorination protocols from hydroxylated precursors [1]. This green chemistry approach, which achieves yields exceeding 80% using equimolar chlorinating reagents rather than excess POCl₃ as solvent, translates to reduced waste generation, lower solvent disposal costs, and improved process mass intensity metrics. The commercial availability of this compound at 97-98% purity in kilogram-scale packaging [2] indicates that the solvent-free manufacturing methodology has been successfully translated to commercial production, making this building block suitable for pilot-plant campaigns and early-phase GMP manufacturing.

Quality Control and Analytical Method Development

The distinct physicochemical properties of 5-bromo-4-chloropyrimidin-2-ol—specifically its predicted density of 2.16 ± 0.1 g/cm³ and pKa of 4.39 ± 0.10 [1]—differentiate it from non-hydroxylated analogs such as 5-bromo-4-chloropyrimidine (density 1.9 ± 0.1 g/cm³) [2] and facilitate robust analytical method development for purity assessment and impurity profiling. These property differences translate to measurable distinctions in HPLC retention behavior, extraction efficiency under varying pH conditions, and crystallization characteristics. For procurement specialists and analytical chemists, these differentiable parameters enable unambiguous identity confirmation and batch-to-batch quality verification, reducing the risk of supply chain errors involving closely related but functionally non-equivalent compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-chloropyrimidin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.